molecular formula C19H19ClN2O4S2 B2683580 (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865173-64-4

(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2683580
CAS No.: 865173-64-4
M. Wt: 438.94
InChI Key: UVGPRFUYQMFRGL-VZCXRCSSSA-N
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Description

(Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative intended for research and experimental use. Compounds within this chemical class are of significant interest in medicinal chemistry and pharmaceutical research due to their diverse biological activity profiles. The core benzothiazole scaffold is a privileged structure in drug discovery. This particular molecule features a 2-ethoxyethyl substituent on the thiazole nitrogen, a methylsulfonyl group at the 6-position, and a 2-chlorobenzamide moiety connected via a hydrazone-like imine bond in the Z-configuration. The methylsulfonyl group is a notable feature that can influence the compound's solubility, electronic properties, and metabolic stability. Researchers are exploring such analogs for their potential as modulators of various biological targets. Structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily . These compounds can help elucidate the physiological functions of this poorly understood receptor. This compound is provided for research purposes such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. It is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

2-chloro-N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S2/c1-3-26-11-10-22-16-9-8-13(28(2,24)25)12-17(16)27-19(22)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGPRFUYQMFRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Features

The compound features several notable functional groups:

  • Chloro Group : Known to enhance biological activity through various mechanisms.
  • Benzamide Moiety : Often associated with pharmacological effects, including anti-inflammatory and anticancer properties.
  • Benzo[d]thiazole Unit : This heterocyclic structure is frequently linked to antimicrobial and anticancer activities due to its ability to interact with biological targets.

Potential Biological Activities

Based on the structural characteristics and existing literature on similar compounds, (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit the following biological activities:

  • Antimicrobial Activity : Compounds with similar benzothiazole frameworks have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The presence of sulfonyl groups may contribute to the modulation of inflammatory pathways.
  • Anticancer Effects : Benzothiazole derivatives are often evaluated for their cytotoxicity against cancer cell lines, with several showing significant inhibitory effects.

Case Studies

  • Anticancer Activity of Related Compounds :
    • A study on benzothiazole derivatives demonstrated that certain analogs exhibited potent anticancer activity against various human cancer cell lines, including HepG2 and A549, with IC50 values as low as 1.2 nM for the most effective compounds . This suggests that this compound could similarly possess strong anticancer properties.
CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248
  • Mechanisms of Action :
    • The mechanism of action for benzothiazole derivatives often involves the induction of apoptosis in cancer cells. For instance, compound 7e was shown to induce apoptosis in HepG2 cells through flow cytometry analysis, indicating that similar mechanisms might be applicable to this compound .

Synthesis Considerations

The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for efficient construction of complex molecules with high yields. Key steps may include:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the chloro and sulfonyl groups through targeted reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous benzamide-thiazole/thiadiazole derivatives, emphasizing structural, electronic, and physicochemical distinctions.

Structural and Functional Group Analysis

Compound Name Core Heterocycle Key Substituents Functional Groups Present
Target Compound Benzo[d]thiazole 6-(methylsulfonyl), 3-(2-ethoxyethyl), 2-chlorobenzamide Sulfonyl, ether, chloro, imine
N′-Benzylidene-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic acid hydrazide Thiazole 3-methyl-3-phenyl-cyclobutyl, chloro-acetic acid hydrazide Cyclobutyl, hydrazide, chloro
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole 3-methylphenyl, 3-dimethylamino-acryloyl, benzamide Acryloyl, dimethylamino, benzamide
N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) Thiadiazole 3-chlorophenyl, 3-dimethylamino-acryloyl, benzamide Chloro, acryloyl, dimethylamino, benzamide
  • Core Heterocycle Differences: The benzo[d]thiazole core in the target compound is bicyclic, offering greater aromatic stabilization and steric bulk compared to monocyclic thiazole () or thiadiazole () systems. This may enhance binding affinity in hydrophobic pockets .
  • Substituent Effects: The methylsulfonyl group in the target compound is a strong electron-withdrawing group (EWG), polarizing the benzo[d]thiazole ring and increasing solubility in polar solvents. In contrast, the dimethylamino-acryloyl groups in 4g and 4h are electron-donating, promoting conjugation and π-stacking interactions . The 2-ethoxyethyl chain in the target compound introduces flexibility and hydrophilicity, whereas the 3-methylphenyl (4g) and 3-chlorophenyl (4h) groups in ’s compounds enhance lipophilicity and steric hindrance .

Electronic and Physicochemical Properties

  • In contrast, the dimethylamino groups in 4g and 4h increase electron density at the thiadiazole ring, stabilizing resonance structures . The Z-configuration of the imine in the target compound may enforce a planar geometry, facilitating π-π interactions absent in non-planar analogs like the cyclobutyl-substituted compound in .
  • Solubility and Lipophilicity :

    • The ethoxyethyl and methylsulfonyl groups likely improve aqueous solubility compared to the lipophilic cyclobutyl () or 3-methylphenyl (4g) substituents. However, the chloro group in the target compound and 4h may counteract this by increasing hydrophobicity .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis involves multi-step protocols, including:
  • Intermediate Preparation : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted carbonyl compounds under acidic conditions .
  • Functionalization : Introduction of the 2-ethoxyethyl and methylsulfonyl groups via nucleophilic substitution or oxidation reactions. For example, methylsulfonyl groups can be introduced using methanesulfonyl chloride in the presence of a base .
  • Imine Formation : Condensation of the benzamide moiety with the thiazol-2(3H)-ylidene scaffold under inert atmosphere to preserve stereochemistry .
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst) must be systematically adjusted. For instance, polar aprotic solvents (e.g., DMF) enhance imine stability, while Pd-catalyzed cross-coupling improves regioselectivity .

Q. Key Considerations :

StepCritical ParametersYield Optimization Strategies
CyclizationTemperature (80–120°C), acid catalyst (H₂SO₄)Use of microwave-assisted synthesis reduces side reactions
SulfonationReaction time (4–6 hr), excess MsClQuenching with ice-water minimizes degradation
Imine FormationAnhydrous conditions, N₂ atmosphereSlow addition of benzoyl chloride reduces dimerization

Q. Which spectroscopic techniques are most effective for confirming the Z-configuration and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Distinct chemical shifts for the imine proton (δ 8.5–9.5 ppm) and methylsulfonyl group (δ 3.1–3.3 ppm) confirm structural integrity. NOESY correlations between the ethoxyethyl chain and thiazole protons validate the Z-configuration .
  • ¹³C NMR : Signals at ~165 ppm (C=N) and 45–50 ppm (methylsulfonyl) verify functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 465.08) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguity by confirming bond angles and spatial arrangement of substituents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities. The methylsulfonyl group’s electronegativity and the thiazole ring’s planarity are critical for hydrophobic pocket interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories). Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) quantify efficacy .
  • QSAR Studies : Correlate substituent effects (e.g., ethoxyethyl chain length) with activity using datasets from analogs (e.g., benzothiazole derivatives) .

Example : Docking with α-glucosidase (PDB: 5NN8) predicts hydrogen bonding between the sulfonyl group and Arg⁷²⁰, suggesting antidiabetic potential .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :
  • Assay Standardization :
  • Use identical buffer conditions (pH 7.4, 25°C) and enzyme batches.
  • Validate via positive controls (e.g., acarbose for α-glucosidase) .
  • Structural Variants : Compare activities of analogs (e.g., methylsulfonyl vs. sulfonamide derivatives) to identify pharmacophore requirements .
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of variations. For example, IC₅₀ discrepancies may arise from differences in cell permeability or protein purity .

Q. Case Study :

StudyIC₅₀ (μM)Notes
A (2024)0.45 ± 0.02Used recombinant enzyme
B (2023)1.2 ± 0.1Crude lysate, potential inhibitors present

Q. How does the compound’s stability under physiological conditions (pH, temperature) impact in vitro/in vivo studies?

  • Methodological Answer :
  • pH Stability : Perform HPLC monitoring at pH 2–9 (simulating GI tract to bloodstream). Degradation peaks at pH <4 suggest acid sensitivity, requiring enteric coatings for oral administration .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~180°C, indicating room-temperature storage suitability .
  • Metabolic Stability : Incubate with liver microsomes; half-life >60 min suggests low hepatic clearance .

Contradiction Analysis

  • Synthetic Yield Discrepancies :
    • reports 60–70% yields for imine formation using anhydrous DMF, while cites 45–50% in THF. Resolution: DMF’s high polarity stabilizes intermediates, reducing side reactions .
  • Biological Activity : Variability in α-glucosidase inhibition (IC₅₀ 0.45–1.2 μM) links to assay conditions. Standardized protocols (e.g., pre-incubation time) mitigate this .

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